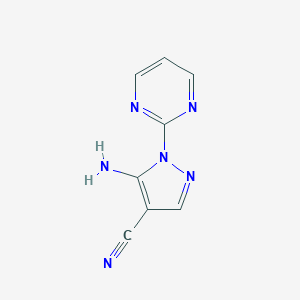

5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-1-pyrimidin-2-ylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N6/c9-4-6-5-13-14(7(6)10)8-11-2-1-3-12-8/h1-3,5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEFZVDTJZTHPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475273 | |

| Record name | 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89978-00-7 | |

| Record name | 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile. While specific experimental data for this exact molecule is not extensively published, this guide outlines a well-established synthetic route and predicts its characterization based on closely related analogues and established principles of organic chemistry. The information herein is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development.

Introduction

This compound is a member of the pyrazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. Pyrazole derivatives have been reported to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The fusion of a pyrazole core with a pyrimidine ring, another critical pharmacophore, suggests that this hybrid molecule could be a promising scaffold for the development of novel therapeutic agents. This guide details a proposed synthesis, predicted characterization data, and potential biological relevance.

Synthesis

A highly plausible and efficient method for the synthesis of this compound is the cyclocondensation reaction between 2-hydrazinopyrimidine and (ethoxymethylene)malononitrile. This reaction is a well-documented approach for the preparation of 5-aminopyrazole-4-carbonitriles.[1]

Proposed Reaction Scheme

The synthesis proceeds via a Michael addition of the hydrazine to the electron-deficient alkene of (ethoxymethylene)malononitrile, followed by an intramolecular cyclization and elimination of ethanol to yield the final pyrazole product.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol

Materials:

-

2-Hydrazinopyrimidine

-

(Ethoxymethylene)malononitrile

-

Absolute Ethanol

-

Standard reflux apparatus

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Recrystallization solvents (e.g., ethanol, ethyl acetate/hexane)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-hydrazinopyrimidine (1.0 eq) in absolute ethanol.

-

To this solution, add (ethoxymethylene)malononitrile (1.05 eq).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to afford the pure this compound.

Characterization

The structural elucidation of the synthesized compound would be achieved through a combination of spectroscopic techniques. The following tables summarize the expected characterization data based on structurally similar compounds found in the literature.[2][3][4][5]

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₈H₆N₆ |

| Molecular Weight | 186.17 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >200 °C (decomposes) |

Spectroscopic Data

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.70 | d | 2H | Pyrimidine H-4, H-6 |

| ~7.80 | s | 1H | Pyrazole H-3 |

| ~7.25 | t | 1H | Pyrimidine H-5 |

| ~6.50 | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~158.5 | Pyrimidine C-2, C-6 |

| ~157.0 | Pyrimidine C-4 |

| ~152.0 | Pyrazole C-5 |

| ~142.0 | Pyrazole C-3 |

| ~118.0 | Pyrimidine C-5 |

| ~115.0 | -C≡N |

| ~75.0 | Pyrazole C-4 |

Table 3: Predicted FT-IR Data (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment |

| 3450 - 3300 | N-H stretching (amino group) |

| ~2220 | C≡N stretching (nitrile) |

| 1640 - 1580 | C=N and C=C stretching |

| ~1550 | N-H bending |

Table 4: Mass Spectrometry Data

| Technique | Expected m/z |

| ESI-MS | [M+H]⁺ = 187.07 |

Potential Biological Activity and Signaling Pathway

Pyrazole and pyrimidine moieties are present in numerous biologically active compounds. For instance, certain pyrazole derivatives are known to be potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways.[6] The inhibition of COX-2 is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). The potential for this compound to act as a COX-2 inhibitor warrants further investigation.

Caption: Potential inhibitory action on the COX-2 inflammatory pathway.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established, high-yielding methodologies for analogous compounds. The predicted characterization data serves as a benchmark for researchers aiming to synthesize and identify this molecule. The potential for this compound to interact with biological targets such as COX-2 highlights its promise as a scaffold for future drug discovery efforts. Further experimental validation is necessary to confirm the details presented in this guide and to fully explore the therapeutic potential of this novel heterocyclic compound.

References

- 1. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 2. rsc.org [rsc.org]

- 3. 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile(72816-14-9) 1H NMR spectrum [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Physicochemical Properties of 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile

Introduction

5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile belongs to the broader class of 5-aminopyrazole derivatives. This family of heterocyclic compounds is of significant interest to researchers in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical nature.[1] The core pyrazole ring, coupled with amino and carbonitrile functional groups, makes these molecules valuable scaffolds for the synthesis of novel therapeutic agents and functional materials.[1] Pyrazole-containing compounds have demonstrated a wide array of biological activities, including but not limited to, anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] The fusion of a pyrazole with a pyrimidine ring, as in the title compound, often leads to derivatives with unique pharmacological profiles.[4][5][6][7]

This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the anticipated physicochemical properties of this compound, along with general experimental protocols for its synthesis and characterization.

Physicochemical Properties

While specific experimental values for this compound are not available, the properties of analogous compounds can provide valuable insights. The following table summarizes key physicochemical data for structurally similar 5-amino-1-substituted-1H-pyrazole-4-carbonitriles.

| Property | Analogous Compound | Value | Reference |

| Melting Point | 5-Amino-1-(3-nitropyridin-2-yl)-1H-pyrazole-4-carbonitrile | 215-217 °C | N/A |

| 5-Amino-1-(p-tolyl)pyrazole-4-carbonitrile | 150 °C | N/A | |

| 5-Amino-1H-pyrazole-4-carbonitrile | 172-174 °C | N/A | |

| 5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 190-192 °C | [8] | |

| Boiling Point | 5-Amino-1-(3-nitropyridin-2-yl)-1H-pyrazole-4-carbonitrile (Predicted) | 545.1 ± 50.0 °C | N/A |

| pKa | 5-Amino-1-(3-nitropyridin-2-yl)-1H-pyrazole-4-carbonitrile (Predicted) | -3.49 ± 0.10 | N/A |

| Molecular Weight | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | 184.20 g/mol | [9] |

| LogP (Predicted) | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | 1.8 | [9] |

Note: The pyrimidin-2-yl substituent is expected to influence the electronic properties and intermolecular interactions, thus affecting the melting point, solubility, and other physicochemical parameters compared to the analogs listed.

Experimental Protocols

The synthesis of this compound would likely follow established methods for the preparation of similar 5-aminopyrazole derivatives. A general synthetic approach is outlined below.

General Synthesis of 5-Amino-1-substituted-1H-pyrazole-4-carbonitriles

A common and efficient method for the synthesis of this class of compounds is a three-component reaction involving a hydrazine derivative, a malononitrile derivative, and an aldehyde or a related electrophile.[8][10]

Reaction:

-

Starting Materials:

-

2-Hydrazinopyrimidine (to introduce the pyrimidin-2-yl group at the N1 position)

-

Malononitrile

-

A suitable third component, often an orthoformate or a related one-carbon electrophile.

-

Generalized Protocol:

-

Reaction Setup: In a round-bottom flask, equimolar amounts of 2-hydrazinopyrimidine, malononitrile, and the third reactant are dissolved in a suitable solvent, such as ethanol or acetic acid.

-

Catalyst (Optional): A catalytic amount of a base (e.g., piperidine, triethylamine) or an acid (e.g., p-toluenesulfonic acid) may be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a suitable solvent (e.g., cold ethanol) and can be further purified by recrystallization or column chromatography to yield the pure this compound.

Characterization Methods

The synthesized compound would be characterized using a standard battery of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the molecular structure, confirming the presence of the pyrazole, pyrimidine, amino, and cyano groups, and establishing the regiochemistry of the substitution.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the N-H stretches of the amino group and the C≡N stretch of the carbonitrile.

-

Melting Point Analysis: To determine the purity of the compound.

-

Elemental Analysis: To confirm the empirical formula.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

Potential Biological Significance and Signaling Pathways

Given that specific biological data for this compound is unavailable, we can infer its potential biological activities from related compounds. The 5-aminopyrazole scaffold is a common feature in molecules targeting various enzymes and receptors.[1][3] For instance, derivatives of 5-aminopyrazole have been investigated as inhibitors of kinases, which are key regulators of cellular signaling pathways.[3] Aberrant kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders.

The pyrimidine ring is also a well-known pharmacophore present in many approved drugs, particularly in oncology. Therefore, the combination of the 5-aminopyrazole and pyrimidine moieties in the title compound suggests that it could be a candidate for screening against a variety of biological targets.

A hypothetical signaling pathway that could be targeted by a compound of this class is the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, as some 5-amino-1H-pyrazole-4-carboxamide derivatives have been identified as pan-FGFR covalent inhibitors.[2]

Conclusion

This compound is a molecule with significant potential for applications in drug discovery and materials science. While specific experimental data is currently lacking, this guide provides a solid foundation for researchers by summarizing the expected physicochemical properties based on analogous compounds, outlining general synthetic and characterization protocols, and discussing potential biological relevance. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this promising compound.

References

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nanobioletters.com [nanobioletters.com]

- 5. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | C10H8N4 | CID 79256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

Unraveling the Mechanism of Action: A Technical Guide to 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile belongs to a class of heterocyclic compounds recognized for their significant therapeutic potential, primarily as kinase inhibitors. While direct experimental data for this specific molecule is not extensively available in public literature, a comprehensive analysis of its structural components—the 5-aminopyrazole-4-carbonitrile core and the N1-pyrimidin-2-yl substituent—provides a strong basis for predicting its mechanism of action. This guide synthesizes information from closely related analogs to propose a likely mode of action, details relevant experimental protocols for its investigation, and presents this information in a structured format for drug development professionals.

Core Scaffold Analysis: A Privileged Structure in Kinase Inhibition

The 5-amino-1H-pyrazole-4-carbonitrile scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors.[1] This core acts as a versatile hinge-binding motif, crucial for the inhibition of a wide range of protein kinases. The pyrazole and pyrimidine derivatives are significant classes of nitrogen-containing heterocycles that form the basis of many therapeutic agents due to their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[2]

The pyrazole moiety, a five-membered ring with two adjacent nitrogen atoms, and the pyrimidine ring, a six-membered ring with two nitrogen atoms, are key components in numerous FDA-approved drugs.[1][2] The combination of these two heterocyclic systems, as seen in the target molecule, is a common strategy in the development of potent and selective kinase inhibitors.

Predicted Mechanism of Action: Kinase Inhibition

Based on the extensive literature on related pyrazolopyrimidine compounds, the most probable mechanism of action for this compound is the inhibition of one or more protein kinases .

The pyrazolopyrimidine scaffold has been successfully employed to target a variety of kinases, including:

-

Janus Kinases (JAKs): Derivatives of 2-aminopyrazolo[1,5-a]pyrimidine have been identified as potent and selective inhibitors of JAK2, a key enzyme in cytokine signaling pathways implicated in myeloproliferative disorders.

-

Cyclin-Dependent Kinases (CDKs): N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have been developed as potent inhibitors of CDK2, a critical regulator of the cell cycle, with potential applications in cancer therapy.

-

Checkpoint Kinase 1 (CHK1): 5-(pyrimidin-2-ylamino)picolinonitrile derivatives, which share the pyrimidin-2-ylamino substructure, have been discovered as potent and selective CHK1 inhibitors for hematologic malignancies.[3]

-

Aurora Kinases: Pyrimidine-based compounds with pyrazole substituents have been designed as inhibitors of Aurora A kinase, a protein involved in cell division and often overexpressed in cancers.

-

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): Fused pyrazolopyrimidine systems have shown inhibitory activity against IRAK4, a key mediator in inflammatory signaling pathways.

The specific kinase(s) targeted by this compound will be determined by the precise nature of the interactions between the molecule and the ATP-binding pocket of the kinase. The N1-pyrimidin-2-yl group plays a crucial role in defining this specificity.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for the title compound is unavailable, general principles from related pyrazole-based kinase inhibitors can be inferred:

-

N1-Substitution: The substituent at the N1 position of the pyrazole ring is critical for modulating potency and selectivity. The pyrimidin-2-yl group in the title compound likely forms key hydrogen bonds or other interactions within the kinase active site.

-

5-Amino Group: The amino group at the 5-position is often a key hydrogen bond donor, interacting with the hinge region of the kinase.

-

4-Carbonitrile Group: The carbonitrile group can contribute to binding through polar interactions and can influence the overall electronic properties of the molecule.

Quantitative Data on Related Compounds

To provide a framework for understanding the potential potency of this compound, the following table summarizes inhibitory activities of structurally related pyrazole-pyrimidine kinase inhibitors.

| Compound Class | Target Kinase | IC50 / Ki (nM) | Reference Compound Example |

| (4-Pyrazolyl)-2-aminopyrimidines | CDK2 | 0.29 (IC50) | Compound 17 from the study |

| 2-Aminopyrazolo[1,5-a]pyrimidines | JAK2 | Potent Inhibition (Specific value not in abstract) | Novel series of 2-amino-pyrazolo[1,5-a]pyrimidines |

| 5-(Pyrimidin-2-ylamino)picolinonitriles | CHK1 | 0.4 (IC50) | (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile ((R)-17 )[3] |

| Pyrimidine-based Aurora Kinase Inhibitors | Aurora A | Potent Inhibition (Specific value not in abstract) | (S)-(4-chloro-2-fluorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone |

| 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides | IRAK4 | Potent Inhibition (Specific value not in abstract) | A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides |

Proposed Signaling Pathway

Given the high likelihood of kinase inhibition, a probable signaling pathway affected by this compound is a generic kinase signaling cascade. The specific pathway will depend on the kinase target (e.g., JAK/STAT, MAPK, PI3K/Akt).

Caption: Proposed mechanism of action via kinase inhibition.

Experimental Protocols

To elucidate the precise mechanism of action of this compound, the following experimental workflow is recommended.

Kinase Panel Screening

Objective: To identify the primary kinase target(s) of the compound.

Methodology:

-

Compound Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).

-

Kinase Panel: Utilize a commercial kinase panel (e.g., Eurofins DiscoverX, Promega) that includes a broad range of human kinases (e.g., >400 kinases).

-

Assay Principle: The assay typically measures the remaining kinase activity in the presence of the test compound. This can be based on various detection methods, such as ATP consumption (e.g., ADP-Glo), phosphorylation of a substrate (e.g., Z'-LYTE), or competitive binding (e.g., KINOMEscan).

-

Procedure:

-

Perform the assay at a fixed concentration of the compound (e.g., 1 µM) to identify initial hits.

-

For promising hits (e.g., >50% inhibition), perform dose-response curves to determine the IC50 value.

-

-

Data Analysis: Calculate the percent inhibition for each kinase and determine the IC50 values for the most potently inhibited kinases.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]

- 3. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile and Its Analogs

Disclaimer: As of the compilation of this guide, specific, publicly available spectral data for 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile is limited. Therefore, this document will provide a comprehensive overview of the expected spectral characteristics and detailed analytical protocols using data from the closely related analog, 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile , as a representative example. This approach serves to illustrate the methodologies and interpretation strategies applicable to this class of compounds.

This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to its unique structural motifs, which are often found in biologically active molecules. Thorough structural elucidation and purity assessment are critical for its application. This guide details the standard spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Structural Elucidation Workflow

The process of confirming the chemical structure of a newly synthesized compound like this compound follows a logical progression of spectroscopic analyses.

In-Depth Technical Guide: The Crystal Structure of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the crystal structure and synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. Due to the absence of publicly available crystallographic data for 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile, this document focuses on the closely related and well-characterized phenyl analogue. This guide details the experimental protocols for its synthesis and single-crystal X-ray diffraction analysis, presenting crystallographic data in a structured format for clarity. Furthermore, a logical workflow for its synthesis is visualized, and a summary of the biological significance of this class of compounds is provided.

Introduction

The 5-amino-1H-pyrazole-4-carbonitrile core is a privileged scaffold in drug discovery, forming the basis for a multitude of compounds with diverse biological activities. These activities include, but are not limited to, antitumor, anti-inflammatory, and antimicrobial properties. The substituent at the N1 position of the pyrazole ring plays a crucial role in modulating the pharmacological profile of these molecules. This guide focuses on the phenyl-substituted analogue, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, offering insights into its solid-state structure and synthetic pathways.

Synthesis and Crystallization

The synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile can be achieved through a one-pot, three-component reaction. This approach is favored for its efficiency and atom economy.

General Synthetic Protocol

A common and effective method for the synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile involves the condensation of an aromatic aldehyde, malononitrile, and phenylhydrazine.[1] While the title compound of this guide does not require an aldehyde for its direct synthesis from phenylhydrazine and a malononitrile derivative, many substituted analogues are prepared via this three-component pathway. A generalized procedure is outlined below.

Experimental Protocol: Three-Component Synthesis

-

Reaction Setup: To a solution of an appropriate benzaldehyde derivative (1 mmol) and malononitrile (1 mmol) in ethanol, phenylhydrazine (1 mmol) is added.

-

Catalysis: A catalytic amount of a base, such as piperidine or a solid-supported catalyst, is introduced to the reaction mixture.[2]

-

Reaction Conditions: The mixture is then stirred at a specified temperature (ranging from room temperature to reflux) or subjected to microwave irradiation for a designated period (typically ranging from minutes to several hours).[2]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or dioxane, to yield the final product.[3]

Single Crystal Growth

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the purified compound in an appropriate solvent.

Experimental Protocol: Crystallization

-

Dissolution: The purified 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile is dissolved in a minimal amount of a suitable solvent (e.g., a mixture of ethanol and acetone) with gentle heating to ensure complete dissolution.

-

Evaporation: The solution is loosely covered and left undisturbed at room temperature, allowing for the slow evaporation of the solvent.

-

Crystal Formation: Over a period of several days, well-formed single crystals of the compound will precipitate from the solution.

Crystal Structure Analysis

The crystal structure of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile was determined by single-crystal X-ray diffraction. A summary of the crystallographic data is presented in Table 1.[4]

Data Collection and Refinement

The determination of the crystal structure involves the following key steps:

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected at a controlled temperature, often 298 K. A monochromatic X-ray source, such as Mo Kα radiation, is used.[5]

-

Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure, typically using direct methods. The structural model is then refined using full-matrix least-squares on F².[6][7]

Crystallographic Data

The crystallographic data for 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Formula | C₁₀H₈N₄ | [4] |

| Formula Weight | 184.20 g/mol | [8] |

| Crystal System | Monoclinic | [4] |

| Space Group | P 1 2₁/c 1 | [4] |

| a (Å) | 11.007 | [4] |

| b (Å) | 7.7260 | [4] |

| c (Å) | 12.194 | [4] |

| α (°) | 90 | [4] |

| β (°) | 115.71 | [4] |

| γ (°) | 90 | [4] |

| Volume (ų) | 932.7 | [4] |

| Z | 4 | [4] |

Workflow and Pathway Diagrams

To visualize the synthetic process, a workflow diagram is provided below.

Caption: Synthesis Workflow for 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile.

Biological Significance

Derivatives of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile have demonstrated significant potential in the field of oncology. Studies have shown that compounds bearing this scaffold can exhibit potent antitumor activities against various human cancer cell lines, including cervical, breast, and prostate cancer.[2] The mechanism of action is often attributed to the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival. The structural information provided in this guide can be instrumental for the rational design of novel and more potent anticancer agents based on this versatile heterocyclic core.

References

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. mdpi.com [mdpi.com]

- 4. 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | C10H8N4 | CID 79256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Amino-4-cyano-1-phenylpyrazole [webbook.nist.gov]

A Technical Guide to the Solubility and Stability of 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses the solubility and stability of the heterocyclic compound 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile. This molecule belongs to the 5-aminopyrazole class of compounds, which are recognized as crucial building blocks in the synthesis of various biologically active molecules, including kinase inhibitors.[1][2][3][4][5] Understanding the physicochemical properties of this compound, specifically its solubility and stability, is fundamental for its application in drug discovery and development, from initial screening to formulation.

While specific, publicly available quantitative data on the solubility and stability of this compound is limited, this guide provides a comprehensive framework for researchers. It outlines detailed experimental protocols for determining these critical parameters, presents available data for structurally analogous compounds to offer a comparative context, and explores the potential biological relevance of this compound class as inhibitors of the JAK/STAT signaling pathway.

Physicochemical Properties of Related 5-Aminopyrazole-4-carbonitrile Derivatives

To provide a frame of reference, the following table summarizes the melting points of several 5-amino-1-aryl-1H-pyrazole-4-carbonitrile derivatives. Melting point is an essential physical property that can provide insights into the purity and lattice energy of a compound, which can, in turn, influence its solubility.

| Compound Name | Molecular Formula | Melting Point (°C) |

| 5-amino-3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | C23H16ClN7O | 235–237 |

| 5-amino-3-(5-((2-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | C23H16ClN7O | 176–178 |

| 5-amino-3-(2-hydroxy-5-((4-nitrophenyl)diazenyl)phenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | C23H16N8O3 | 149–151 |

| 5-amino-3-(5-((2-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-(p-tolyl)-1H-pyrazole-4-carbonitrile | C24H18ClN7O | 172–174 |

| 5-Amino-1-(p-tolyl)pyrazole-4-carbonitrile | C11H10N4 | 150 |

Experimental Protocols for Solubility Determination

The solubility of a compound is a critical determinant of its absorption and bioavailability. For poorly water-soluble compounds, such as many heterocyclic drug candidates, various methods can be employed to determine both their kinetic and thermodynamic solubility.[6][7][8]

Kinetic Solubility Assay by Nephelometry

This high-throughput method is ideal for early drug discovery to quickly assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.[6][7][9]

Objective: To determine the concentration at which the compound precipitates from an aqueous solution when introduced from a DMSO stock.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (clear bottom)

-

Microplate nephelometer (e.g., BMG LABTECH NEPHELOstar Plus)

-

Multichannel pipette

-

Plate shaker

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).

-

Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS in each well. This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and shake it at room temperature for a specified period (e.g., 2 hours) to allow for equilibration.

-

Measurement: Measure the turbidity (light scattering) of each well using a microplate nephelometer.

-

Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control wells.

Thermodynamic (Equilibrium) Solubility Assay by Shake-Flask Method

This method determines the true equilibrium solubility of a compound and is considered the gold standard.[10]

Objective: To measure the maximum concentration of a compound that can be dissolved in a specific solvent or buffer at equilibrium.

Materials:

-

This compound (solid)

-

Selected aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and organic solvents (e.g., ethanol, methanol, acetonitrile)

-

Glass vials with screw caps

-

Shaker bath set to a constant temperature (e.g., 25 °C or 37 °C)

-

Filtration device (e.g., 0.22 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of the desired solvent or buffer. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature for a sufficient time to reach equilibrium (typically 24 to 72 hours).[11]

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand for a short period for the excess solid to settle. Carefully withdraw an aliquot from the supernatant and immediately filter it to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature. The experiment should be performed in triplicate for each solvent system.

Experimental Protocols for Stability Assessment

Stability testing is crucial for identifying potential degradation pathways and establishing a shelf-life for the compound. Forced degradation (or stress testing) studies are performed under more severe conditions than accelerated stability testing and are essential for developing stability-indicating analytical methods.[12][13][14]

Forced Degradation (Stress Testing) Protocol

Objective: To identify the likely degradation products and degradation pathways of the compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M to 1 M

-

Sodium hydroxide (NaOH), 0.1 M to 1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Water bath or oven for thermal stress

-

Photostability chamber (ICH Q1B compliant)

-

Stability-indicating HPLC method (a method capable of separating the parent compound from all degradation products)

Procedure: The compound should be tested in both solid and solution (e.g., 1 mg/mL) forms.[15]

-

Acid Hydrolysis:

-

Dissolve the compound in a suitable co-solvent if it is poorly soluble in aqueous media.

-

Add HCl to the solution and maintain at room temperature or heat (e.g., 60 °C) for a specified period (e.g., up to 7 days).[15]

-

Withdraw samples at various time points, neutralize with NaOH, and analyze by HPLC.

-

-

Base Hydrolysis:

-

Follow the same procedure as acid hydrolysis but use NaOH as the stress agent.

-

Neutralize the samples with HCl before HPLC analysis.

-

-

Oxidative Degradation:

-

Dissolve the compound in a suitable solvent and add H₂O₂.

-

Store the solution at room temperature, protected from light, for a specified period.

-

Withdraw samples at different time points and analyze by HPLC.

-

-

Thermal Degradation:

-

Expose the solid compound and solutions to elevated temperatures (e.g., 60 °C or 80 °C) in a controlled oven.

-

Analyze samples at various time points.

-

-

Photostability:

-

Expose the solid compound and solutions to a light source according to ICH Q1B guidelines (a combination of UV and visible light).

-

Keep a control sample protected from light.

-

Analyze both the exposed and control samples at the end of the exposure period.

-

Data Analysis:

-

For each condition, calculate the percentage of the parent compound remaining.

-

Identify and quantify the major degradation products using the stability-indicating HPLC method.

-

Aim for a target degradation of 5-20% to ensure that the degradation products are clearly formed without being further degraded themselves.[15]

Biological Context and Visualization

Inhibition of the JAK/STAT Signaling Pathway

Derivatives of 5-aminopyrazole are known to exhibit a wide range of biological activities.[5][16][17][18] Notably, 4-amino-(1H)-pyrazole derivatives have been identified as potent inhibitors of Janus kinases (JAKs).[1][2][3] The JAK/STAT signaling pathway is a critical cascade that translates extracellular cytokine signals into transcriptional responses, playing a key role in immunity, cell growth, and hematopoiesis.[2][19] Aberrant activation of this pathway is implicated in various diseases, including inflammatory conditions and cancers.[2][4][19] Therefore, small molecule inhibitors targeting JAKs are of significant therapeutic interest.

Given its structural similarity to known JAK inhibitors, this compound could potentially function as an inhibitor of this pathway. The diagram below illustrates the canonical JAK/STAT signaling cascade and the point of intervention for a hypothetical inhibitor.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Therapeutic targeting of the Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. ajrconline.org [ajrconline.org]

- 12. ajrconline.org [ajrconline.org]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biomedres.us [biomedres.us]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 17. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. JAK/STAT signaling pathway inhibitors from MedChem Express [bio-connect.nl]

A Technical Guide to the Biological Activity of Novel Aminopyrazole Carbonitrile Compounds

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to various biological targets.[1][2] Among its derivatives, aminopyrazole carbonitriles have emerged as particularly versatile synthons for creating a diverse range of bioactive molecules.[3][4] These compounds are characterized by a five-membered pyrazole ring bearing both an amino group and a carbonitrile (cyano) group, which serve as key functional handles for further chemical modifications.[5] This guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of novel aminopyrazole carbonitrile compounds, with a focus on their potential in antimicrobial, anticancer, and anti-inflammatory applications.[3][6][7]

General Synthesis of Aminopyrazole Carbonitrile Derivatives

The synthesis of 5-aminopyrazole-4-carbonitriles is often achieved through efficient, one-pot, multi-component reactions.[4][8] A common and effective method involves the condensation of an aldehyde, malononitrile, and a hydrazine derivative.[8][9] This approach is valued for its high yields, mild reaction conditions, and operational simplicity.[10] The resulting aminopyrazole carbonitrile core serves as a crucial building block for synthesizing a variety of fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolopyridines, by reacting the amino group with various bidentate electrophiles.[3][11][12][13]

Caption: General workflow for the synthesis of aminopyrazole carbonitrile derivatives.

Antimicrobial Activity

Several novel aminopyrazole carbonitrile derivatives have demonstrated significant potential as antimicrobial agents.[3] Studies have shown their efficacy against a range of Gram-positive and Gram-negative bacteria as well as fungal strains.[3][5] For instance, certain dihydropyrazolo[1,5-a]pyrimidine products synthesized from 5-aminopyrazole-4-carbonitrile have shown powerful activity against E. coli, S. Typhi, and B. subtilis.[3]

| Compound/Derivative | Test Organism | Activity (MIC, µg/mL) | Reference Compound | Activity (MIC, µg/mL) | Citation |

| Derivative 22 | Escherichia coli | 0.03 | Ampicillin | 1.95 | [3] |

| Derivative 22 | Pseudomonas aeruginosa | 0.49 | Ampicillin | 0.98 | [3] |

| Derivative 23 | Bacillus subtilis | 0.03 | Ampicillin | 0.03 | [3] |

| Hydrazone 21a | Staphylococcus aureus | 62.5 | Chloramphenicol | 62.5 | [14] |

| Hydrazone 21a | Bacillus subtilis | 125 | Chloramphenicol | 62.5 | [14] |

| Hydrazone 21a | Candida albicans | 2.9 | Clotrimazole | 7.8 | [14] |

| Hydrazone 21a | Aspergillus fumigatus | 7.8 | Clotrimazole | 15.6 | [14] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Diffusion Method)

The antimicrobial activity of the synthesized compounds is commonly evaluated using the agar well diffusion method. This technique provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth.

-

Media Preparation : A suitable sterile growth medium, such as Mueller-Hinton agar for bacteria or Sabouraud Dextrose agar for fungi, is prepared and poured into sterile Petri dishes.

-

Inoculum Preparation : A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) is prepared in a sterile saline solution.

-

Inoculation : The surface of the agar plates is uniformly swabbed with the microbial suspension.

-

Well Creation : Sterile wells (typically 6-8 mm in diameter) are punched into the agar.

-

Compound Application : A specific concentration of the test compound, dissolved in a suitable solvent like DMSO, is added to each well. A negative control (solvent alone) and a positive control (a standard antibiotic or antifungal drug) are also included on each plate.[5]

-

Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

-

Data Analysis : The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone diameter indicates greater antimicrobial activity. For quantitative data, a broth microdilution method is often used to determine the Minimum Inhibitory Concentration (MIC).[14]

Anticancer Activity

Aminopyrazole derivatives are extensively investigated as anticancer agents, primarily due to their ability to function as kinase inhibitors.[1][6] Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival; their aberrant activity is a hallmark of many cancers.[1][2] Aminopyrazole carbonitrile-based compounds have been developed as potent inhibitors of various receptor tyrosine kinases (RTKs) and other kinases.[15][16]

Targeting the Fibroblast Growth Factor Receptor (FGFR) Pathway

Aberrant signaling of the Fibroblast Growth Factor Receptor (FGFR) family is a known driver in various tumors, including bladder cancer and cholangiocarcinoma.[15] Novel aminopyrazole-based inhibitors have been developed to target both wild-type and gatekeeper mutant versions of FGFR2 and FGFR3, which are a common cause of acquired resistance to RTK inhibitors.[15]

Caption: Simplified FGFR signaling pathway and the point of inhibition by aminopyrazole compounds.

| Compound | Target Kinase | Activity (IC50) | Cell Line | Activity (IC50) | Citation |

| Compound 1 | FGFR3 (V555M mutant) | "hit" at 10 µM | BaF3-FGFR3 (mutant) | < 1 µM | [15] |

| Compound 1 | FGFR3 (wild-type) | - | BaF3-FGFR3 (wild-type) | < 1 µM | [15] |

| Pyrazole 7a | COX-2 | 49 nM | - | - | [17] |

| Pyrazole 7b | COX-2 | 60 nM | - | - | [17] |

| Pyrazole 7j | COX-2 | 60 nM | - | - | [17] |

| Coumarin Pyrazole 6a | Breast (MCF-7) | 48.1 µg/mL | - | - | [18] |

| Coumarin Pyrazole 7a | Breast (MCF-7) | 41.3 µg/mL | - | - | [18] |

Experimental Protocols

1. In Vitro Kinase Inhibition Assay (FRET-based) This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

-

Assay Components : The reaction mixture typically includes the purified kinase enzyme (e.g., FGFR3 V555M mutant), a specific peptide substrate, ATP, and the test compound at various concentrations.[15]

-

Reaction Initiation : The kinase reaction is initiated by the addition of ATP. The enzyme phosphorylates the substrate.

-

Detection : A FRET (Förster Resonance Energy Transfer)-based detection method is commonly used. An antibody specific to the phosphorylated substrate, labeled with a fluorescent donor, is added. The phosphorylated substrate itself may be labeled with an acceptor.

-

Data Analysis : The degree of phosphorylation is proportional to the FRET signal. The signal is measured using a suitable plate reader. The IC50 value—the concentration of the inhibitor required to reduce enzyme activity by 50%—is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[15]

2. Cell Growth Inhibitory Assay (MTT Assay) The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[19]

-

Cell Seeding : Cancer cells (e.g., MCF-7, HCT116) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[19][20]

-

Compound Treatment : The cells are treated with various concentrations of the aminopyrazole carbonitrile compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition : The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization : A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis : The absorbance is directly proportional to the number of viable cells. The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value is determined.[19]

Anti-inflammatory Activity

Aminopyrazole derivatives have also been explored for their anti-inflammatory properties, often acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation.[6][17] Some novel 4-(5-amino-pyrazol-1-yl)benzenesulfonamide derivatives have shown potent and selective inhibition of the COX-2 isozyme over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with traditional NSAIDs.[17]

| Compound | Target Enzyme | Activity (IC50) | In vivo Activity (% Edema Inhibition) | Reference Compound | Citation |

| Pyrazole 35a | COX-2 | 0.55 mM | 91.11% | Celecoxib | [6] |

| Pyrazole 35b | COX-2 | 0.61 mM | - | Celecoxib | [6] |

| Pyrazole 7a | 5-LOX | 2.4 µM | - | - | [17] |

| Pyrazole 7b | 5-LOX | 1.9 µM | - | - | [17] |

| Pyrazole 7j | 5-LOX | 2.5 µM | - | - | [17] |

| Compound 5a | - | - | ≥84.2% | Diclofenac | [20] |

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of new compounds.[6][20]

-

Animal Model : The study is typically conducted using rats or mice. The animals are fasted overnight before the experiment.

-

Compound Administration : The test animals are divided into groups. One group receives the vehicle (control), another receives a standard anti-inflammatory drug (e.g., Celecoxib, Diclofenac), and the other groups receive the test compounds at specific doses, usually administered orally or intraperitoneally.[6][20]

-

Induction of Inflammation : After a set time (e.g., 60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan solution (a phlogistic agent) is administered into the right hind paw of each animal to induce localized edema.

-

Edema Measurement : The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis : The percentage of inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume of the treated groups with the control group. A higher percentage of inhibition indicates stronger anti-inflammatory activity.[6]

Drug Discovery and Screening Workflow

The development of novel aminopyrazole carbonitrile compounds into clinical candidates follows a structured workflow, from initial synthesis to preclinical evaluation.

Caption: General workflow for the discovery and development of bioactive compounds.

References

- 1. bcc.bas.bg [bcc.bas.bg]

- 2. researchgate.net [researchgate.net]

- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 10. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Studies on aminopyrazoles: antibacterial activity of some novel pyrazol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of some new carbonitriles and pyrazole coumarin derivatives with potent antitumor and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Cornerstone in Modern Kinase Inhibitor Design

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility, synthetic accessibility, and ability to form key interactions within the ATP-binding pocket of kinases have made it a cornerstone in the design of a multitude of targeted therapies, particularly in oncology. This technical guide provides a comprehensive overview of the pyrazole scaffold in kinase inhibitor design, detailing its significance, mechanism of action, and the experimental protocols used to evaluate its therapeutic potential.

The Significance of the Pyrazole Scaffold

The success of the pyrazole scaffold in kinase inhibitor design can be attributed to several key features:

-

Hinge-Binding Mimicry: The pyrazole ring, particularly the 3-aminopyrazole moiety, is an excellent bioisostere for the adenine ring of ATP. It can form crucial hydrogen bonds with the backbone of the kinase hinge region, providing a strong anchor point for the inhibitor.[1]

-

Structural Versatility: The pyrazole ring can be readily substituted at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This chemical tractability enables extensive structure-activity relationship (SAR) studies to optimize inhibitor candidates.[2]

-

Improved Drug-like Properties: The incorporation of a pyrazole moiety can enhance the drug-like properties of a molecule, such as reducing lipophilicity, which can lead to better solubility and oral bioavailability.[3]

-

Proven Clinical Success: A significant number of FDA-approved small molecule kinase inhibitors incorporate a pyrazole ring, demonstrating its clinical viability and therapeutic impact.[3][4]

Mechanism of Action

The majority of pyrazole-based kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding site of the kinase and prevent the binding of the natural substrate, ATP. This inhibition blocks the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade that drives cellular processes like proliferation, survival, and differentiation.

The pyrazole core typically serves as the "hinge-binder," forming one or more hydrogen bonds with the kinase hinge region. The various substituents on the pyrazole ring then extend into other regions of the ATP-binding pocket, such as the hydrophobic pocket and the ribose-binding pocket, contributing to the inhibitor's potency and selectivity.

Key Signaling Pathways Targeted by Pyrazole-Based Inhibitors

Kinases are central components of numerous signaling pathways that are often dysregulated in diseases like cancer. Pyrazole-based inhibitors have been successfully developed to target kinases in several critical pathways.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial for cytokine signaling. Upon cytokine binding to its receptor, JAKs are activated and phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. The phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene transcription, influencing processes like inflammation and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of pyrazole-based inhibitors.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a central signaling cascade that regulates cell proliferation, differentiation, and survival. The pathway is initiated by the activation of Ras, which in turn activates a cascade of kinases: Raf, MEK, and ERK. Aberrant activation of this pathway, often through mutations in BRAF or RAS, is a common driver of many cancers.

Caption: The MAPK/ERK signaling cascade and the point of intervention for pyrazole-based Raf inhibitors.

The PI3K-Akt-mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling network that governs cell growth, metabolism, and survival. Activation of PI3K leads to the activation of Akt, which in turn regulates a host of downstream targets, including mTOR. This pathway is frequently hyperactivated in cancer, making it an attractive target for therapeutic intervention.

Caption: Overview of the PI3K-Akt-mTOR pathway, a key target for pyrazole-based Akt inhibitors.

Quantitative Data of Pyrazole-Based Kinase Inhibitors

The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following tables summarize the in vitro activity of several notable pyrazole-based kinase inhibitors.

Table 1: FDA-Approved Pyrazole-Based Kinase Inhibitors

| Drug Name | Primary Target(s) | IC50 (nM) | Disease Indication |

| Ruxolitinib | JAK1, JAK2 | ~3 (JAK1), ~3 (JAK2)[5] | Myelofibrosis, Polycythemia Vera |

| Crizotinib | ALK, c-MET, ROS1 | 24 (ALK), 11 (c-MET) | Non-Small Cell Lung Cancer |

| Encorafenib | B-Raf (V600E) | 0.3 | Melanoma, Colorectal Cancer |

| Erdafitinib | FGFR1-4 | 1.2-2.5 | Urothelial Carcinoma |

| Avapritinib | KIT, PDGFRA | 0.5 (KIT), 0.24 (PDGFRA) | Gastrointestinal Stromal Tumor |

| Pralsetinib | RET | 0.4 | Non-Small Cell Lung Cancer, Thyroid Cancer |

| Asciminib | ABL1 | - (Allosteric) | Chronic Myeloid Leukemia |

| Pirtobrutinib | BTK | 0.48 | Mantle Cell Lymphoma |

Table 2: Investigational Pyrazole-Based Kinase Inhibitors

| Compound | Target Kinase | IC50 (nM) | Reference |

| Afuresertib | Akt1 | 1.3 | [6] |

| AT9283 | Aurora A, Aurora B | 3, 3 | [7] |

| Golidocitinib | JAK1 | - (Potent) | [5] |

| Ravoxertinib | ERK1, ERK2 | 6.1, 3.1 | [5] |

| Compound 1 | Akt1 | 61 | [8] |

| Compound 6 | Aurora A | 160 | [8] |

| Compound 10 | Bcr-Abl | 14.2 | [6] |

| Compound 3f | JAK1, JAK2, JAK3 | 3.4, 2.2, 3.5 | [9] |

Experimental Protocols

The evaluation of novel kinase inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

Kinase Inhibitor Discovery Workflow

The development of a pyrazole-based kinase inhibitor follows a structured workflow from initial screening to preclinical evaluation.

Caption: A generalized workflow for the discovery and development of pyrazole-based kinase inhibitors.

In Vitro Kinase Activity Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Kinase of interest

-

Substrate (peptide or protein)

-

ATP

-

Test compounds (pyrazole inhibitors)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

96- or 384-well white assay plates

-

Luminometer

Procedure:

-

Kinase Reaction:

-

Prepare a reaction mixture containing the kinase, substrate, and ATP in a suitable kinase buffer.

-

Add the test compound at various concentrations to the wells of the assay plate.

-

Initiate the kinase reaction by adding the enzyme to the reaction mixture.

-

Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

-

-

ATP Depletion:

-

ADP to ATP Conversion and Signal Generation:

-

Data Acquisition:

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds (pyrazole inhibitors)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the pyrazole inhibitor. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

-

Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions.

-

-

MTT Addition:

-

Formazan Solubilization:

-

Carefully remove the medium and add a solubilization solution to each well to dissolve the purple formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the inhibitor concentration and determine the IC50 value.

-

Western Blotting for Target Phosphorylation

Western blotting is used to detect the phosphorylation status of the target kinase or its downstream substrates, providing evidence of target engagement and inhibition in a cellular context.

Materials:

-

Cancer cell line of interest

-

Test compounds (pyrazole inhibitors)

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (phospho-specific and total protein)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Treat cells with the pyrazole inhibitor for a specified time.

-

Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[13]

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Transfer:

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[13]

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

-

Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

-

-

Detection:

-

Add a chemiluminescent substrate and capture the signal using an imaging system.

-

-

Analysis:

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein.[2]

-

Quantify the band intensities to determine the extent of phosphorylation inhibition by the pyrazole compound.

-

Conclusion

The pyrazole scaffold continues to be a highly fruitful starting point for the design of novel and effective kinase inhibitors. Its inherent ability to mimic the hinge-binding interactions of ATP, coupled with its synthetic tractability, allows for the development of highly potent and selective inhibitors against a wide range of kinase targets. The systematic application of the experimental protocols detailed in this guide is essential for the successful discovery and preclinical development of the next generation of pyrazole-based targeted therapies. The continued exploration of this privileged scaffold promises to yield new and improved treatments for cancer and other diseases driven by aberrant kinase signaling.

References

- 1. promega.com [promega.com]

- 2. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 3. researchgate.net [researchgate.net]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. atcc.org [atcc.org]

- 13. researchgate.net [researchgate.net]

A Theoretical and Experimental Overview of 5-Amino-1-substituted-1H-pyrazole-4-carbonitriles: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and theoretical analysis of 5-amino-1H-pyrazole-4-carbonitrile derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. While direct theoretical studies on 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile are not extensively documented in the reviewed literature, this document outlines a robust theoretical protocol based on established computational studies of analogous structures. This guide synthesizes available experimental data and proposes a clear workflow for future theoretical investigations.

Experimental Data: Synthesis and Characterization

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is well-established, typically involving a one-pot, multi-component reaction. A common and efficient method is the cyclocondensation reaction between an aryl hydrazine, (ethoxymethylene)malononitrile, or other suitable precursors.[1] The use of various catalysts, including novel nano-catalysts, has been shown to improve reaction times and yields significantly.[2][3]

Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles

A general synthetic route involves the Michael-type addition of an aryl hydrazine to an activated malononitrile derivative, followed by intramolecular cyclization and rearrangement.[1] This one-step process demonstrates high regioselectivity, exclusively yielding the 5-amino pyrazole isomer.[1]

Caption: Generalized synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.

Tabulated Synthesis and Characterization Data

The following tables summarize yields and key characterization data for a selection of synthesized 5-amino-1H-pyrazole-4-carbonitrile derivatives as reported in the literature.

Table 1: Synthesis Yields and Conditions for 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles

| Substituent (Aryl Group) | Solvent | Catalyst | Reaction Time (min) | Yield (%) | Reference |

| 4-Chlorophenyl | Water/Ethanol | LDH@PTRMS@DCMBA@CuI | 15 | 93 | [2] |

| 3-Nitrophenyl | Water/Ethanol | LDH@PTRMS@DCMBA@CuI | 20 | 90 | [2] |

| 4-Methylphenyl | Water/Ethanol | LDH@PTRMS@DCMBA@CuI | 25 | 88 | [2] |

| Phenyl | Ethanol | None | - | 93 | [1] |

| 4-Fluorophenyl | Ethanol | None | - | 85 | [1] |

| 4-Methoxyphenyl | Ethanol | None | - | 68 | [1] |

Table 2: Spectroscopic Data for Selected Derivatives

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | FT-IR (ν, cm-1) | Reference |

| 5-amino-1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbonitrile | 8.46 (s, 2H), 7.85 (s, 2H), 7.62 – 7.17 (m, 5H), 6.75 (s, 2H), 2.39 (s, 3H) | 161.77, 156.69, 146.13, 133.17, 131.13, 130.61, 129.92, 129.20, 128.91, 128.10, 124.40, 114.85, 21.91 | 3460, 3422, 3351 (NH), 2225 (CN) | [3] |

| 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile | 3.86 (s, 3H), 4.61(s br, 2H), 7.00 - 7.03 (d, 2H), 7.37 - 7.40 (d, 2H), 7.60 (s, 1H) | 75.5, 114.2, 115.0, 126.1, 129.5, 140.9, 149.9, 159.9 | - | [1] |

| 5-amino-3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 6.82 (t, 1H), 7.04–7.11 (m, 4H), 7.28 (t, 2H), 7.66 (dd, 2H), 7.80 (dd, 1H), 7.90 (dd, 2H), 8.25 (s, 2H), 10.60 (s, 1H) | - | 3292 (NH), 3064 (OH), 2390 (CN), 1602 (N=N) | [4] |

Table 3: Crystal Structure Data

| Compound | Formula | Crystal System | Space Group | V (Å3) | Dihedral Angle (Ring A/B) | Reference |

| 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile | C10H7N5O2 | Monoclinic | Cc | 1037.70 | 34.3 (1)° | [5][6] |

| 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile | C10H9N5 | Orthorhombic | Pbca | 973.15 | 24.00 (6)° | [7] |

Proposed Theoretical Study Protocol for this compound

Based on methodologies applied to similar pyrazole derivatives, the following workflow is proposed for a comprehensive theoretical investigation.[8][9][10] This protocol utilizes Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.

Computational Methodology

Objective: To determine the optimized molecular geometry, vibrational frequencies, electronic properties, and reactivity of the title compound.

Protocol:

-

Geometry Optimization:

-

Perform full geometry optimization using DFT.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Basis Set: 6-311++G(d,p) or higher for accurate results.

-

Confirm that the optimized structure corresponds to a true energy minimum by performing a vibrational frequency calculation; no imaginary frequencies should be present.

-

-

Spectroscopic Analysis:

-

Calculate theoretical vibrational frequencies (FT-IR, Raman) from the optimized geometry.

-

Compare the calculated spectra with experimental data if available to validate the computational model.

-

Calculate NMR (1H, 13C) chemical shifts using the GIAO (Gauge-Independent Atomic Orbital) method.

-

-

Electronic Properties and Reactivity Analysis:

-

Analyze the Frontier Molecular Orbitals (FMOs): Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

Calculate the HOMO-LUMO energy gap (ΔE) to assess chemical reactivity and kinetic stability.

-

Generate Molecular Electrostatic Potential (MEP) maps to identify sites susceptible to electrophilic and nucleophilic attack.

-

Perform Natural Bond Orbital (NBO) analysis to study intramolecular charge transfer and hyperconjugative interactions.

-

Calculate global reactivity descriptors (e.g., electronegativity, hardness, softness, electrophilicity index) using the HOMO and LUMO energies.

-

-

Non-Covalent Interaction (NCI) Analysis:

-

Employ NCI analysis to visualize and characterize weak interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding crystal packing and receptor-ligand interactions.[8]

-

References